N-(2,5-dimethoxyphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Description

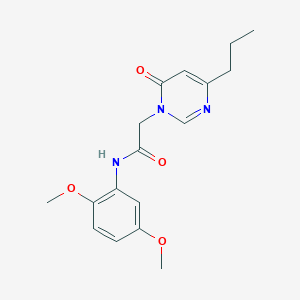

N-(2,5-Dimethoxyphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl group and a 6-oxo-4-propylpyrimidin-1(6H)-yl moiety linked via an acetamide bridge. The dimethoxyphenyl group contributes electron-donating properties, while the pyrimidinone core provides hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-4-5-12-8-17(22)20(11-18-12)10-16(21)19-14-9-13(23-2)6-7-15(14)24-3/h6-9,11H,4-5,10H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZZEMFRIMIIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of acetamides and features a pyrimidine ring substituted with a propyl group and an oxo group, alongside a dimethoxyphenyl moiety. The exploration of its biological properties is essential for understanding its therapeutic potential.

Chemical Structure

The molecular formula of this compound is . The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism may involve:

- Enzyme Inhibition : Compounds similar to this compound often act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access.

- Anticancer Activity : Preliminary studies suggest that such compounds may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation.

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 10 | Apoptosis induction |

| Compound B | HCT116 | 15 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have shown promising antimicrobial activity against multidrug-resistant pathogens. For example, studies indicate that compounds with similar structures can inhibit the growth of resistant strains of Staphylococcus aureus.

Case Studies

- Study on Anticancer Properties : A study evaluating various pyrimidine derivatives demonstrated that those with specific substitutions exhibited enhanced cytotoxicity against A549 cells. The most effective compounds reduced cell viability significantly compared to controls.

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of pyrimidine derivatives against clinically relevant pathogens. Results indicated that modifications in the chemical structure could lead to improved activity against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituents on the Phenyl Ring : Modifications on the 2,5 positions of the phenyl ring significantly influence both anticancer and antimicrobial activities.

- Pyrimidine Ring Modifications : Alterations in the oxo and propyl groups on the pyrimidine ring can enhance or diminish biological efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Pyrimidinylthio Acetamides

Pyrimidinylthio acetamides share structural similarities with the target compound but differ in core linkage and substituents. Key examples from the literature include:

Table 1: Structural Comparison of Pyrimidinyl Acetamide Derivatives

Key Observations :

- Linkage Type : The target compound utilizes an ether linkage (oxygen-based), whereas analogs in and employ thioether (sulfur-based) bridges. Thioethers may enhance lipophilicity but reduce metabolic stability compared to ethers .

- Substituent Effects : The 2,5-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 2,3-dichlorophenyl in ). Methoxy groups improve solubility but may reduce receptor-binding affinity compared to halogens .

- Synthetic Yields : Higher yields (80%) are observed for dichlorophenyl derivatives (), likely due to the reactivity of chloro substituents in alkylation reactions .

Comparison with Benzothiazole-2-yl Acetamides

Benzothiazole-based acetamides, such as those in and , differ in core heterocycle structure but share the acetamide linkage and aromatic substituents.

Table 2: Structural Comparison of Benzothiazole Acetamide Derivatives

Key Observations :

- Substituent Trends: Trifluoromethyl (CF₃) and halogen (Cl, Br) groups on benzothiazole rings are preferred in patent claims () for their electron-withdrawing effects, which may improve target engagement or pharmacokinetics .

Table 3: Physicochemical Data of Selected Analogs

Preparation Methods

Biginelli Condensation Approach

The pyrimidine core can be efficiently synthesized using the Biginelli condensation method, which has been extensively documented for similar structures. This method involves a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea).

Table 1: Reaction Conditions for Biginelli Condensation

| Component | Reagent | Function | Molar Ratio |

|---|---|---|---|

| Aldehyde | Butyraldehyde | Introduces propyl group | 1.0 |

| β-Ketoester | Ethyl acetoacetate | Forms pyrimidine scaffold | 1.0 |

| Urea | Urea | Nitrogen source | 1.5 |

| Catalyst | NH₄Cl | Acid catalyst | 0.5 |

| Solvent | Acetic acid | Reaction medium | - |

| Temperature | 100°C | - | - |

| Time | 8 hours | - | - |

The reaction pathway involves initial condensation between butyraldehyde and urea, followed by addition of the β-ketoester and subsequent cyclization to form the dihydropyrimidinone intermediate. This intermediate can then be oxidized to obtain the desired 6-oxo-4-propylpyrimidine core.

Guanidine-Based Approach

An alternative method involves the reaction of guanidine derivatives with appropriate diketones or ketoesters. Based on the synthesis of similar pyrimidine derivatives, this approach can be adapted as follows:

- Preparation of the appropriate β-ketoester containing the propyl group

- Reaction with guanidine nitrate in the presence of a base such as sodium methoxide

- Cyclization to form the pyrimidine ring followed by functionalization

This approach is supported by the method described for the synthesis of 2-amino-4,6-dimethoxypyrimidine, which could be modified to introduce the propyl group at the 4-position.

Table 2: Reaction Parameters for Guanidine-Based Pyrimidine Synthesis

| Parameter | Conditions | Notes |

|---|---|---|

| Guanidine source | Guanidine nitrate | Molar ratio 1-1.5:1 with diester |

| Solvent | Anhydrous methanol | 5-40 mL |

| Base | Sodium methoxide | Added at 40-60°C |

| Reaction temperature | 68°C | With reflux |

| Reaction time | 3.5 hours | - |

| pH adjustment | 5-6 | Using 0.1 mol/L HCl |

| Purification | Recrystallization | From ethyl acetate |

N-Alkylation of Pyrimidine

Direct N-Alkylation

The N-alkylation of the pyrimidine nitrogen can be achieved using appropriate haloacetamide derivatives. This method involves:

- Treatment of the pyrimidine with a suitable base (K₂CO₃, NaH) in an aprotic solvent

- Addition of a haloacetamide derivative (such as 2-chloro-N-(2,5-dimethoxyphenyl)acetamide)

- Heating under controlled conditions to form the N-alkylated product

Based on the synthesis of N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide and similar compounds, the following reaction conditions have been found effective:

Table 3: N-Alkylation Reaction Conditions

| Reagent/Parameter | Specification | Function |

|---|---|---|

| Base | Potassium carbonate | Deprotonation of pyrimidine NH |

| Solvent | N,N-Dimethylformamide | Aprotic solvent |

| Temperature | 60-80°C | Facilitates SN2 reaction |

| Reaction time | 4-6 hours | Monitored by TLC |

| Purification | Column chromatography | Silica gel, ethyl acetate/hexane |

Two-Step Approach

Alternatively, a two-step approach can be employed:

- N-alkylation with ethyl chloroacetate or ethyl bromoacetate

- Amidation with 2,5-dimethoxyphenylamine

This approach may offer better control over the reaction selectivity and could potentially improve yields.

Acetamide Formation

Direct Coupling Method

The synthesis of the acetamide linkage between the N-alkylated pyrimidine and the 2,5-dimethoxyphenyl group can be achieved through direct coupling methods as demonstrated in the synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide.

The typical reaction conditions include:

- Preparation of the appropriate 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetic acid

- Activation of the carboxylic acid using coupling reagents

- Reaction with 2,5-dimethoxyphenylamine to form the amide bond

Table 4: Amide Coupling Reaction Parameters

| Parameter | Conditions | Notes |

|---|---|---|

| Carboxylic acid | 2-(Pyrimidin-1-yl)acetic acid | 1 equivalent |

| Amine | 2,5-Dimethoxyphenylamine | 1 equivalent |

| Coupling agent | EDC·HCl | 1.2 equivalents |

| Base | Triethylamine | 2 equivalents |

| Additive | HOBt or DMAP | Catalytic amount |

| Solvent | Dichloromethane | Anhydrous |

| Temperature | 0°C to room temperature | Initial addition at 0°C |

| Time | 3-24 hours | Depends on reactivity |

Based on similar coupling reactions described for pyrimidine derivatives, the reaction mixture is typically stirred at room temperature for several hours, followed by aqueous workup and purification.

Via Acid Chloride Intermediate

An alternative approach involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with the amine:

- Treatment of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetic acid with thionyl chloride or oxalyl chloride

- Reaction of the resulting acid chloride with 2,5-dimethoxyphenylamine

- Purification of the final product

This method generally provides higher yields but requires careful handling of the moisture-sensitive acid chloride intermediate.

Convergent Synthesis Approach

A convergent approach can also be considered, involving:

- Preparation of 2-chloro-N-(2,5-dimethoxyphenyl)acetamide

- Separate synthesis of the 6-oxo-4-propylpyrimidine core

- Coupling of these two components through N-alkylation

This approach may be particularly useful for larger-scale synthesis and can potentially simplify purification procedures.

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

Table 5: Purification Techniques for Target Compound

| Technique | Conditions | Advantages |

|---|---|---|

| Recrystallization | Ethyl acetate/ethanol | High purity, simple procedure |

| Column chromatography | Silica gel, ethyl acetate/hexanes | Removes closely related impurities |

| Trituration | Diethyl ether or hexane | Removes non-polar impurities |

| Preparative HPLC | C18 column, methanol/water | Highest purity, analytical grade |

Based on similar compounds, recrystallization from ethyl acetate at 70-90°C followed by cooling has been found effective for obtaining high-purity material.

Analytical Characterization

The structural confirmation of the synthesized compound should include comprehensive analytical characterization:

- ¹H NMR spectroscopy to confirm proton environments and coupling patterns

- ¹³C NMR spectroscopy for carbon framework verification

- Mass spectrometry for molecular weight confirmation

- Infrared spectroscopy to identify key functional groups (C=O, N-H stretching)

- Elemental analysis for purity confirmation

Yield Optimization Strategies

Several strategies can be employed to optimize the yield of this compound:

- Careful control of reaction parameters (temperature, concentration, time)

- Use of phase-transfer catalysts for heterogeneous reactions

- Implementation of microwave-assisted synthesis for faster reaction rates

- Optimization of workup and purification procedures to minimize product loss

Q & A

Basic: What are the typical synthetic pathways and optimization strategies for N-(2,5-dimethoxyphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidinone core, followed by coupling with the 2,5-dimethoxyphenylacetamide moiety. Key steps include:

- Pyrimidinone ring synthesis : Cyclization of propylmalonate derivatives with urea or thiourea under acidic conditions (e.g., HCl/EtOH) to form the 6-oxo-4-propylpyrimidin-1(6H)-yl scaffold .

- Acetamide coupling : Reacting the pyrimidinone intermediate with 2-bromo-N-(2,5-dimethoxyphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C to form the final compound .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. DCM) and reaction time (6–12 hours) to improve yields (typically 60–80%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Key diagnostic peaks include the pyrimidinone NH (δ ~12.5 ppm, broad singlet) and methoxy groups (δ ~3.7–3.8 ppm, singlet). The propyl chain protons appear as a triplet (δ ~1.0 ppm, CH₃) and multiplet (δ ~1.5–2.0 ppm, CH₂) .

- HPLC : Used to confirm purity (>95%) with a C18 column and acetonitrile/water mobile phase (retention time ~8–10 minutes) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks in the range of 380–400 m/z, consistent with the molecular formula C₁₉H₂₃N₃O₅ .

Advanced: How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?

Answer:

Contradictions may arise from assay conditions (e.g., pH, solvent effects) or target specificity. Methodological approaches include:

- Dose-response standardization : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Solvent controls : Use DMSO concentrations ≤0.1% to avoid interference with cellular assays .

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to distinguish target-specific vs. cytotoxic effects .

- Structural analogs : Compare activity of derivatives (e.g., varying propyl chain length) to identify structure-activity relationships (SAR) .

Advanced: What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Answer:

- Target identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins, followed by LC-MS/MS analysis .

- Molecular docking : Model the compound against potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize targets with binding energies ≤−8 kcal/mol .

- Kinetic studies : Perform time-resolved enzymatic assays to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Answer:

- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor degradation via HPLC and NMR .

- Solution stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and analyze at 0, 24, and 48 hours for precipitation or hydrolysis .

- Long-term storage : Store lyophilized powder at −20°C under argon; avoid repeated freeze-thaw cycles .

Advanced: What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- Metabolism simulations : Run CYP450 docking (e.g., CYP3A4) to identify potential metabolic hotspots (e.g., demethylation of methoxy groups) .

- Blood-brain barrier (BBB) penetration : Predict using the BBB Score algorithm, which considers polar surface area (<80 Ų) and LogP (2–4) .

Advanced: How can researchers address low yield in the final coupling step of the synthesis?

Answer:

Low yields (<50%) may result from steric hindrance or poor nucleophilicity. Mitigation strategies:

- Activating agents : Use HOBt/DCC or EDCI to enhance coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time (1–2 hours) and improve yields by 15–20% .

- Alternative bases : Test DBU or TEA instead of K₂CO₃ to optimize deprotonation .

Basic: What are the recommended protocols for assessing the compound’s cytotoxicity in vitro?

Answer:

- Cell lines : Use HEK-293 (normal) and cancer lines (e.g., MCF-7, A549) for comparative analysis .

- MTT assay : Treat cells with 1–100 µM compound for 48 hours; measure IC₅₀ using nonlinear regression (GraphPad Prism) .

- Controls : Include cisplatin (positive control) and solvent-only wells .

Advanced: How can researchers validate the compound’s selectivity for a proposed enzyme target?

Answer:

- Panel screening : Test against related enzymes (e.g., kinases in the same family) at 10 µM .

- CRISPR knockouts : Compare activity in wild-type vs. target-knockout cell lines .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to confirm direct interaction .

Advanced: What strategies are effective for improving aqueous solubility without compromising bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.